Sodium 2-amino-2-methylpropane-1-sulfonate
Overview
Description
Sodium 2-amino-2-methylpropane-1-sulfonate is a chemical compound with the molecular formula C4H10NNaO3S and a molecular weight of 175.18 g/mol . It is commonly used in various research and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-2-methylpropane-1-sulfonate typically involves the reaction of 2-amino-2-methylpropane-1-sulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-amino-2-methylpropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 2-amino-2-methylpropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-amino-2-methylpropane-1-sulfonate involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
- Sodium 2-acrylamido-2-methyl-1-propanesulfonate
- Sodium 4-vinylbenzenesulfonate
- Sodium methanesulfonate
Comparison: Sodium 2-amino-2-methylpropane-1-sulfonate is unique due to its specific structural features, such as the presence of both an amino group and a sulfonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its stability and solubility in water make it a versatile reagent in various applications .
Properties
IUPAC Name |
sodium;2-amino-2-methylpropane-1-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.Na/c1-4(2,5)3-9(6,7)8;/h3,5H2,1-2H3,(H,6,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZOQHGMKJWNGL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])N.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NNaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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